molecular formula C21H20N2O4S B2798228 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797963-33-7

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2798228
CAS No.: 1797963-33-7
M. Wt: 396.46
InChI Key: FXCKDOSGFWKBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications

Urea Derivatives and Their Importance in Medicinal Chemistry

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound that belongs to the class of urea derivatives, which are known for their broad spectrum of biological activities. Urea derivatives, including thiophene and benzothiazole analogs, are crucial in the field of medicinal chemistry due to their significant role in drug design and development. These compounds have been studied for their potential therapeutic applications across various diseases and conditions, illustrating the importance of urea derivatives in the pharmaceutical industry.

The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the wide range of pharmacological activities associated with these compounds. For instance, Frentizole, a derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, showcases the medicinal potential of these molecules. Moreover, urea derivatives like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, demonstrating the versatility of these compounds beyond pharmaceuticals to agriculture and preservation (Rosales-Hernández et al., 2022).

Urea in Drug Design: Modulating Biological Targets

Urea's unique hydrogen bonding capabilities make it an invaluable functional group in drug-target interactions. Its incorporation into small molecules can significantly modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds. Various urea derivatives have been explored as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, and epigenetic enzymes, among others. This underscores urea's critical role in medicinal chemistry, where rational drug design approaches leverage its structural motif to develop new pharmacophores with enhanced therapeutic potential (Jagtap et al., 2017).

Urea's Role in Addressing Health Challenges

Research on urea derivatives extends beyond their application in drug development to their potential in addressing global health challenges. For example, urease inhibitors, which include certain urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. This illustrates the broader impact of urea derivatives in developing treatments for conditions that affect millions worldwide, further emphasizing the compound's significance in scientific research and healthcare (Kosikowska & Berlicki, 2011).

Properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKDOSGFWKBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.